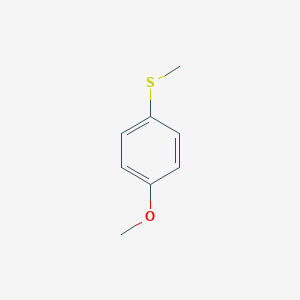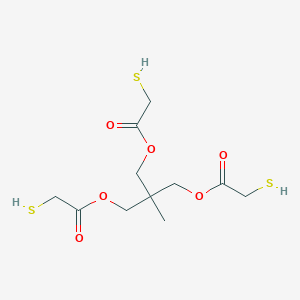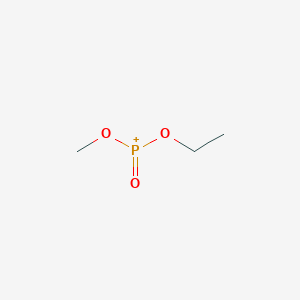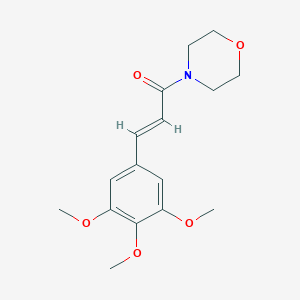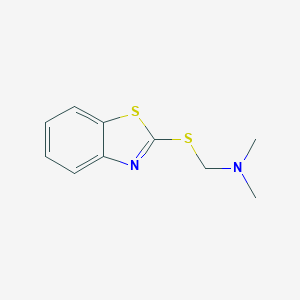
Benzothiazole, 2-(dimethylaminomethyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(dimethylaminomethyl)thio- (abbreviated as DMABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABT is a heterocyclic compound that contains a thioether group and a dimethylaminomethyl group attached to the benzene ring. The synthesis of DMABT is a complex process that involves various chemical reactions.
科学的研究の応用
Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a ligand in metal complexes, which have been shown to exhibit unique and desirable properties. Additionally, Benzothiazole, 2-(dimethylaminomethyl)thio- has been used as a fluorescent probe for the detection of metal ions, which is critical in environmental monitoring and medical diagnostics. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been studied for its potential as a drug delivery agent due to its ability to form stable complexes with drugs.
作用機序
The mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- is not fully understood, but it is believed to involve the interaction of Benzothiazole, 2-(dimethylaminomethyl)thio- with metal ions. Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to form stable complexes with metal ions such as copper, zinc, and nickel. These metal complexes have been studied for their potential applications in catalysis and material science.
生化学的および生理学的効果
The biochemical and physiological effects of Benzothiazole, 2-(dimethylaminomethyl)thio- are not well understood, and further research is needed to elucidate its effects. However, Benzothiazole, 2-(dimethylaminomethyl)thio- has been shown to exhibit cytotoxicity against various cancer cell lines, which suggests its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- has also been shown to exhibit antifungal and antibacterial activity, which is critical in the development of new antibiotics.
実験室実験の利点と制限
Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability, ease of purification, and ability to form stable complexes with metal ions. However, Benzothiazole, 2-(dimethylaminomethyl)thio- also has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for Benzothiazole, 2-(dimethylaminomethyl)thio- research, including the development of new metal complexes for catalysis and material science applications. Additionally, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent. Benzothiazole, 2-(dimethylaminomethyl)thio- also has potential applications in the development of new antibiotics, and further research is needed to explore this area.
Conclusion:
Benzothiazole, 2-(dimethylaminomethyl)thio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- is a complex process that involves various chemical reactions, and several purification techniques are employed to ensure its quality. Benzothiazole, 2-(dimethylaminomethyl)thio- has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. Benzothiazole, 2-(dimethylaminomethyl)thio- has several advantages for lab experiments, including its stability and ability to form stable complexes with metal ions. However, further research is needed to elucidate the mechanism of action of Benzothiazole, 2-(dimethylaminomethyl)thio- and its potential as an anticancer agent.
合成法
The synthesis of Benzothiazole, 2-(dimethylaminomethyl)thio- involves a multi-step process that includes the condensation of 2-mercaptobenzothiazole with formaldehyde and dimethylamine. The reaction results in the formation of Benzothiazole, 2-(dimethylaminomethyl)thio-, which is then purified using various methods such as recrystallization, column chromatography, and distillation. The purity of Benzothiazole, 2-(dimethylaminomethyl)thio- is critical in scientific research applications, and therefore, several purification techniques are employed to ensure its quality.
特性
CAS番号 |
10220-35-6 |
|---|---|
製品名 |
Benzothiazole, 2-(dimethylaminomethyl)thio- |
分子式 |
C10H12N2S2 |
分子量 |
224.4 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12N2S2/c1-12(2)7-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3 |
InChIキー |
SLOMIKLOVPVEAX-UHFFFAOYSA-N |
SMILES |
CN(C)CSC1=NC2=CC=CC=C2S1 |
正規SMILES |
CN(C)CSC1=NC2=CC=CC=C2S1 |
その他のCAS番号 |
10220-35-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



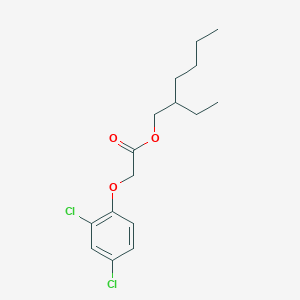
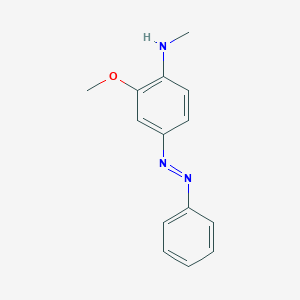
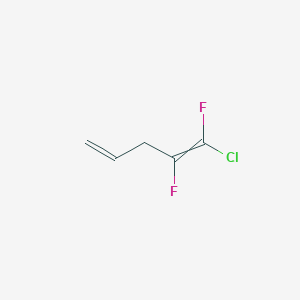
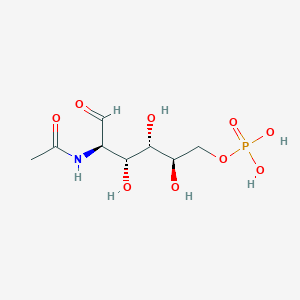
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
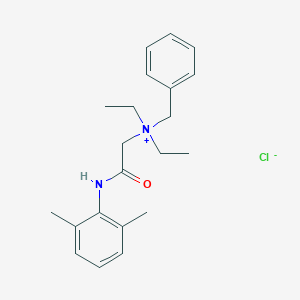
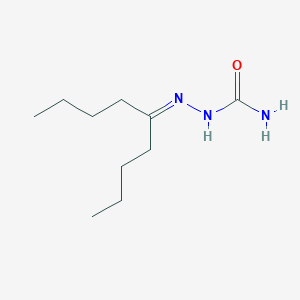
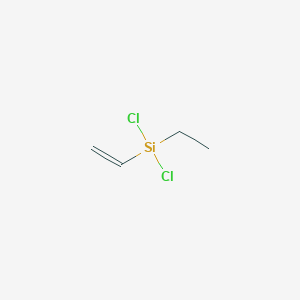
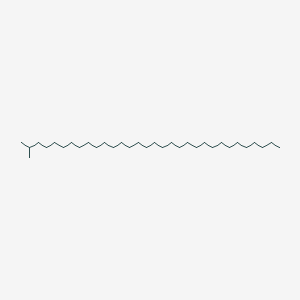
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
